3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an ethoxyphenyl group attached at the 3-position. The compound’s structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyphenylhydrazine with a suitable β-ketoester in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolopyridine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxyphenyl group or the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds share a similar pyrazole-pyridine fused ring structure but differ in the substituents and their positions.
Pyrido[2,3-d]pyrimidin-4-ones: Another class of compounds with a fused pyridine ring, exhibiting different biological activities
Uniqueness
3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific ethoxyphenyl substitution, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
CAS No. |
87628-49-7 |
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Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C14H17N3O/c1-2-18-11-5-3-10(4-6-11)14-12-9-15-8-7-13(12)16-17-14/h3-6,15H,2,7-9H2,1H3,(H,16,17) |
InChI Key |
GSQJUYLOTPJFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC3=C2CNCC3 |
Origin of Product |
United States |
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